KL1333

Übersicht

Beschreibung

KL1333 ist ein oral verabreichtes, kleines organisches Molekül, das als Modulator des Nicotinamid-Adenin-Dinukleotids (NAD) wirkt. Es hat sich als vielversprechend für die Verbesserung des Energiestoffwechsels und der mitochondrialen Funktion erwiesen, insbesondere im Kontext von mitochondrialen Erkrankungen wie mitochondrialer Enzephalomyopathie, Laktazidose und Schlaganfall-ähnlichen Episoden (MELAS) .

Vorbereitungsmethoden

KL1333 wird durch eine Reihe organischer Reaktionen synthetisiert, an denen bestimmte Substrate und Katalysatoren beteiligt sind. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und wurden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass this compound mit NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1) als Substrat reagiert, was zu einer Erhöhung der intrazellulären NAD-Spiegel durch NADH-Oxidation führt .

Analyse Chemischer Reaktionen

KL1333 durchläuft verschiedene Arten chemischer Reaktionen, hauptsächlich unter Beteiligung von Oxidation. Es wirkt als Substrat für NAD(P)H:Chinon-Oxidoreduktase 1, was zur Oxidation von NADH zu NAD führt . Diese Reaktion ist entscheidend für seine Rolle bei der Modulation des zellulären Energiestoffwechsels. Das Hauptprodukt, das bei dieser Reaktion gebildet wird, ist NAD, das eine zentrale Rolle bei der zellulären Energieproduktion und dem Stoffwechsel spielt.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung mitochondrialer Erkrankungen untersucht. Es hat sich gezeigt, dass es die mitochondriale Funktion verbessert, den Adenosintriphosphat (ATP)-Spiegel erhöht und den Laktat- und reaktiven Sauerstoffspezies (ROS)-Spiegel in Zellen, die von Patienten mit MELAS gewonnen wurden, reduziert . Darüber hinaus wurde this compound auf sein Potenzial zur Steigerung der mitochondrialen Biogenese und Funktion untersucht, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener mitochondrialer Dysfunktionen macht .

Wirkmechanismus

This compound übt seine Wirkung durch Modulation der NAD-Spiegel in Zellen aus. Es reagiert mit NAD(P)H:Chinon-Oxidoreduktase 1, was zur Oxidation von NADH zu NAD führt. Diese Erhöhung der NAD-Spiegel löst die Aktivierung mehrerer wichtiger Signalwege aus, darunter die SIRT1- und AMP-aktivierte Proteinkinase (AMPK)-Pfade . Diese Pfade aktivieren anschließend den Peroxisomen-Proliferator-aktivierten Rezeptor-Gamma-Coaktivator 1-Alpha (PGC-1α), der eine entscheidende Rolle bei der mitochondrialen Biogenese und Funktion spielt .

Wissenschaftliche Forschungsanwendungen

Phase 1a/1b Clinical Study

A pivotal Phase 1a/1b study assessed the safety and tolerability of KL1333 in both healthy volunteers and patients with primary mitochondrial disease. The study included 64 healthy participants and 8 patients with genetically confirmed mitochondrial disorders. Key findings from the trial included:

- Safety Profile : this compound was found to be safe and well tolerated, with dose-dependent gastrointestinal side effects noted.

- Efficacy Indicators : Early signs of efficacy were observed, particularly improvements in fatigue levels and functional strength among patients. The study utilized innovative trial designs that may inform future research in rare diseases .

FALCON Study

The ongoing FALCON study aims to further evaluate the efficacy of this compound in adult patients with primary mitochondrial disease. This study focuses on measuring improvements in symptoms such as fatigue and overall physical capacity. It also incorporates patient-reported outcomes to assess the drug's impact on daily living activities .

Case Study: MELAS Patients

In a study involving fibroblasts from MELAS patients, this compound treatment led to significant metabolic improvements. The compound increased NAD+ levels, which correlated with enhanced mitochondrial function as evidenced by improved ATP production and decreased reactive oxygen species (ROS) levels. These findings suggest that this compound may provide therapeutic benefits for individuals suffering from this debilitating condition .

Future Prospects

This compound is currently advancing through clinical trials with promising results supporting its use as a treatment for primary mitochondrial diseases. The compound's ability to modulate NAD+ levels presents a novel therapeutic strategy that could extend beyond mitochondrial disorders to other conditions characterized by metabolic dysregulation.

Summary Table of Clinical Findings

| Study Name | Population | Key Findings | Safety Profile |

|---|---|---|---|

| Phase 1a/1b Study | Healthy volunteers & PMD patients | Improved fatigue; enhanced functional strength | Safe; dose-dependent GI side effects |

| FALCON Study | Adults with primary mitochondrial disease | Ongoing assessment of fatigue & physical capacity | Not yet published |

Wirkmechanismus

KL1333 exerts its effects by modulating the levels of NAD within cells. It reacts with NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD. This increase in NAD levels triggers the activation of several key signaling pathways, including the SIRT1 and AMP-activated protein kinase (AMPK) pathways . These pathways subsequently activate peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function .

Vergleich Mit ähnlichen Verbindungen

KL1333 ist einzigartig in seiner Fähigkeit, die NAD-Spiegel zu modulieren und die mitochondriale Funktion zu verbessern. Es wurde mit anderen Verbindungen wie Idebenon und Coenzym Q10 (CoQ10) verglichen, die ebenfalls die mitochondriale Funktion anvisieren. This compound hat im Vergleich zu diesen Verbindungen eine deutlich höhere NADH-Oxidationaktivität gezeigt, was es zu einem stärkeren Modulator des zellulären Energiestoffwechsels macht . Ähnliche Verbindungen umfassen:

- Idebenon

- Coenzym Q10 (CoQ10)

This compound zeichnet sich durch seine höhere Wirksamkeit bei der Erhöhung der NAD-Spiegel und der Steigerung der mitochondrialen Funktion aus .

Biologische Aktivität

KL1333 is a novel compound recognized for its role as a NAD+ modulator, showing promising biological activity particularly in mitochondrial diseases. This article explores the compound's mechanisms, efficacy, and clinical relevance based on various studies and findings.

This compound functions primarily by enhancing the levels of NAD+ within cells, which is crucial for energy metabolism and mitochondrial function. The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the oxidation of NADH to NAD+, thereby improving the NAD+/NADH ratio. This modulation is vital for activating several key signaling pathways involved in mitochondrial biogenesis and function:

- SIRT1 Activation : SIRT1 is a NAD+-dependent deacetylase that plays a significant role in cellular stress resistance and metabolic regulation.

- AMPK Activation : AMP-activated protein kinase (AMPK) is an energy sensor that promotes metabolic homeostasis.

- PGC-1α Activation : Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is essential for mitochondrial biogenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances mitochondrial function in various cell lines, including C2C12 myoblasts and fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes). Key findings include:

- Increased ATP Production : this compound treatment led to higher ATP levels in MELAS fibroblasts.

- Reduced Lactate and ROS Levels : The compound decreased lactate production and reactive oxygen species (ROS), indicating improved metabolic efficiency.

- Enhanced Mitochondrial Mass and Function : this compound increased mitochondrial mass, membrane potential, and oxidative capacity.

The following table summarizes the effects of this compound on NADH oxidation and cytochrome c reduction compared to other compounds:

| Parameter | This compound | CoQ10 | Idebenone |

|---|---|---|---|

| Km (μM) | 0.27 | – | 2.13 |

| Vmax (μmol/mg/min) | 63.9 | – | 38.3 |

| Cytochrome c Reduction | 312.4 | – | 68.1 |

Note: No enzymatic activity above background level could be detected for CoQ10; thus, steady-state kinetics could not be calculated.

Clinical Trials

This compound is currently undergoing clinical evaluation in phase I and II trials for its safety and efficacy in treating primary mitochondrial diseases. The FALCON study, a Phase 2 randomized, placebo-controlled trial, aims to assess the impact of this compound on chronic fatigue and muscle weakness in adult patients with confirmed mitochondrial DNA mutations. Interim results have shown:

- Strong Safety Profile : No serious adverse events related to the drug were reported after 24 weeks of dosing.

- Efficacy Indicators : Improvements in fatigue levels and muscle strength were noted among participants receiving this compound compared to placebo controls .

Case Studies

A notable case involved a patient with MELAS who exhibited significant improvements in energy levels and reduced symptoms after treatment with this compound during early-phase clinical trials. These anecdotal reports complement the quantitative data from controlled studies, reinforcing this compound's potential as a therapeutic agent.

Eigenschaften

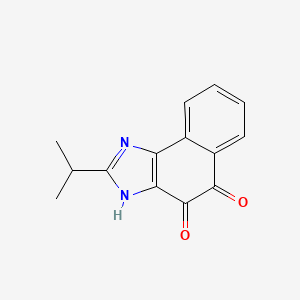

IUPAC Name |

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWITSBVLLDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800405-30-4 | |

| Record name | KL-1333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KL-1333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does KL1333 interact with its target and what are the downstream effects?

A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []

Q2: What is the evidence for this compound's efficacy in a disease model?

A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:

- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []

- Decreased lactate levels: Indicating improved metabolic function. []

- Decreased ROS levels: Suggesting a reduction in oxidative stress. []

- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []

Q3: What are the next steps in this compound research?

A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.